molecular formula C8H11N3O B1525881 6-amino-N,N-dimethylpyridine-2-carboxamide CAS No. 827589-21-9

6-amino-N,N-dimethylpyridine-2-carboxamide

Cat. No. B1525881
M. Wt: 165.19 g/mol
InChI Key: UUTMYJXKQAVIIR-UHFFFAOYSA-N
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Description

6-amino-N,N-dimethylpyridine-2-carboxamide is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . It is a derivative of pyridine .


Molecular Structure Analysis

The molecular structure of 6-amino-N,N-dimethylpyridine-2-carboxamide consists of a pyridine ring with an amino group (NH2) and a carboxamide group (CONH2) attached. The carboxamide group also has two methyl groups (CH3) attached to the nitrogen .

Scientific Research Applications

Polymer Synthesis and Characterization

Research has led to the synthesis of new polyamides incorporating pyridyl moieties, which exhibit high yields and inherent viscosities. These polymers, characterized by FTIR spectroscopy, elemental analyses, and thermal gravimetric analysis, show solubility in polar solvents like N,N-dimethyl acetamide and N,N-dimethyl formamide, suggesting potential applications in material science and engineering due to their unique chemical and physical properties (Faghihi & Mozaffari, 2008).

Peptide Synthesis

Innovative methods for synthesizing carboxamides and peptides from carboxylic acids and amines or α-amino acids have been developed, utilizing compounds like 1,1′-carbonyldioxydi[2(1H)-pyridone] without basic promoters. This approach avoids undesired racemization, offering a new pathway for creating peptides and carboxamides that could be significant in pharmaceutical sciences and biochemistry (Shiina & Kawakita, 2003).

Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has led to compounds with strong DNA affinities and in vitro IC(50) values indicating significant antiprotozoal activity. This suggests their potential as novel therapeutic agents against protozoal infections, with some demonstrating excellent in vivo activity in model systems (Ismail et al., 2004).

Antituberculosis Activity

A series of imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and shown to possess potent activity against multi- and extensive drug-resistant tuberculosis strains. Their selectivity and preliminary mode of action studies offer insights into developing new antituberculosis agents, which is critical given the global challenge of drug-resistant TB (Moraski et al., 2011).

Gas Separation Applications

Hyperbranched polyimides synthesized from aromatic diamines and dianhydride monomers, including those with carboxamide groups, have been explored for gas separation applications. Their synthesis, characterization, and performance in gas separation highlight the potential of these materials in industrial applications related to energy and environmental technologies (Fang et al., 2000).

properties

IUPAC Name

6-amino-N,N-dimethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11(2)8(12)6-4-3-5-7(9)10-6/h3-5H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTMYJXKQAVIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00712414
Record name 6-Amino-N,N-dimethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-N,N-dimethylpyridine-2-carboxamide

CAS RN

827589-21-9
Record name 6-Amino-N,N-dimethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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